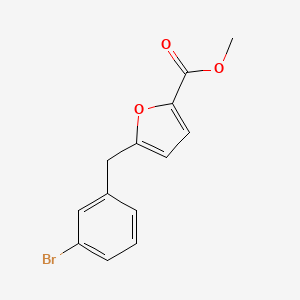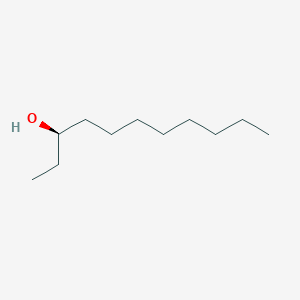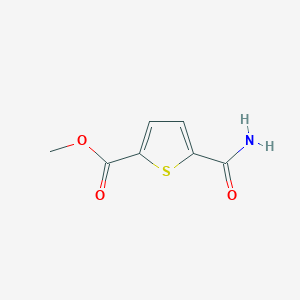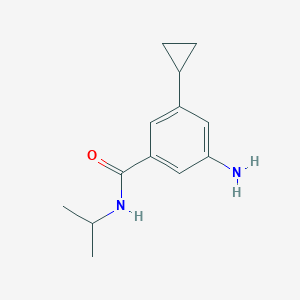
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophényl)-4-chloro-5-fluoro-6-méthylpyrimidine est un composé organique qui appartient à la famille des pyrimidines. Les pyrimidines sont des composés organiques aromatiques hétérocycliques similaires au benzène et à la pyridine, contenant des atomes d'azote aux positions 1 et 3 du cycle à six chaînons.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(4-bromophényl)-4-chloro-5-fluoro-6-méthylpyrimidine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Matières premières : La synthèse commence par des matières premières disponibles dans le commerce telles que le 4-bromobenzaldéhyde, le 4-chloro-5-fluoro-6-méthylpyrimidine et des réactifs appropriés.
Réaction de condensation : L'étape initiale implique une réaction de condensation entre le 4-bromobenzaldéhyde et un dérivé de pyrimidine approprié en conditions acides ou basiques pour former un composé intermédiaire.
Halogénation : Le composé intermédiaire subit une halogénation à l'aide de réactifs tels que le N-bromosuccinimide (NBS) ou le N-chlorosuccinimide (NCS) pour introduire les atomes de brome et de chlore à des positions spécifiques sur le cycle pyrimidinique.
Méthodes de production industrielle
La production industrielle de 2-(4-bromophényl)-4-chloro-5-fluoro-6-méthylpyrimidine peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification efficaces pour garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
2-(4-bromophényl)-4-chloro-5-fluoro-6-méthylpyrimidine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile aromatique (S_NAr) en raison de la présence de groupes électroattracteurs (brome, chlore et fluor) sur le cycle pyrimidinique.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins courantes que les réactions de substitution.
Réactions de couplage : Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura, où l'atome de brome est remplacé par un autre substituant à l'aide de catalyseurs au palladium et d'acides boroniques.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires (par exemple, le diméthylsulfoxyde) sont couramment utilisés.
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Réactions de couplage : Des catalyseurs au palladium (par exemple, Pd(PPh_3)_4) et des acides boroniques sont utilisés en présence de bases telles que le carbonate de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses pyrimidines substituées, tandis que les réactions de couplage peuvent produire des composés biaryles.
Applications de la recherche scientifique
2-(4-Bromophényl)-4-chloro-5-fluoro-6-méthylpyrimidine a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et d'hétérocycles.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans le développement d'agrochimiques, de colorants et de sciences des matériaux pour ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de 2-(4-bromophényl)-4-chloro-5-fluoro-6-méthylpyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité ou modulant leur fonction. Par exemple, il peut inhiber les enzymes clés impliquées dans la croissance microbienne, ce qui conduit à ses effets antimicrobiens. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte biologique spécifiques.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals, dyes, and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Bromophényl)-4-chloro-5-fluoropyrimidine : Il n'a pas le groupe méthyle, ce qui le rend moins encombré stériquement.
2-(4-Bromophényl)-4-chloro-6-méthylpyrimidine : Il n'a pas l'atome de fluor, ce qui affecte ses propriétés électroniques.
2-(4-Bromophényl)-5-fluoro-6-méthylpyrimidine : Il n'a pas l'atome de chlore, ce qui modifie sa réactivité.
Unicité
2-(4-Bromophényl)-4-chloro-5-fluoro-6-méthylpyrimidine est unique en raison de la combinaison de substituants brome, chlore, fluor et méthyle sur le cycle pyrimidinique. Cette combinaison unique de substituants confère des propriétés électroniques et stériques distinctes, ce qui en fait un composé précieux pour diverses applications chimiques et biologiques.
Propriétés
Formule moléculaire |
C11H7BrClFN2 |
|---|---|
Poids moléculaire |
301.54 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H7BrClFN2/c1-6-9(14)10(13)16-11(15-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
Clé InChI |
YWEXPFHPASNBRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)



![[[5-(3,5-Dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12074169.png)


![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)

